Cyclopentylmagnesium Bromide
Description
Contextualizing Cyclopentylmagnesium Bromide within Grignard Reagent Chemistry
This compound is a classic example of a Grignard reagent, a family of organomagnesium compounds with the general formula RMgX. vcarechemicals.com In this structure, 'R' represents an organic group—in this case, a cyclopentyl ring—and 'X' is a halogen, which is bromine for this specific compound. vcarechemicals.com The discovery of Grignard reagents by French chemist Victor Grignard in 1900 revolutionized organic synthesis. tcichemicals.com These reagents are characterized by a polar covalent bond between the carbon of the organic group and the magnesium atom, which imparts a partial negative charge on the carbon, making it a potent nucleophile. vcarechemicals.com
The preparation of this compound typically involves the reaction of cyclopentyl bromide with magnesium metal in an anhydrous solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). vcarechemicals.comresearchgate.net The reaction must be conducted under strict anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water, which leads to their decomposition. vcarechemicals.com
In solution, Grignard reagents, including this compound, exist in a complex equilibrium known as the Schlenk equilibrium. This equilibrium involves the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) species. tcichemicals.com The high reactivity of the carbon-magnesium bond allows this compound to act as a strong nucleophile and a strong base. This dual reactivity enables it to participate in a wide array of chemical transformations, most notably the formation of new carbon-carbon bonds by reacting with various electrophiles. vcarechemicals.com Common applications include the synthesis of alcohols, ketones, and carboxylic acids. vcarechemicals.com
| Property | Value |
| Linear Formula | C₅H₉MgBr |
| Molecular Weight | 173.33 g/mol |
| CAS Number | 33240-34-5 |
| Boiling Point | 35 °C |
| Density | 0.996 g/mL at 25 °C |
This data is compiled from multiple sources. sigmaaldrich.com
Historical Significance and Evolution of its Synthetic Applications
Historically, Grignard reagents were quickly recognized for their versatility in forming carbon-carbon bonds. While the initial focus was on simpler alkyl and aryl Grignard reagents, the utility of cyclic variants like this compound became apparent in the synthesis of more complex molecular architectures. A notable historical application involving a related compound, cyclopentadienyl (B1206354) magnesium bromide, was in the first published synthesis of ferrocene (B1249389) in 1951 by Peter Pauson and Thomas J. Kealy, a landmark discovery in the field of organometallic chemistry. wikipedia.org
The applications of this compound have evolved significantly over time, moving beyond simple nucleophilic additions. Researchers have demonstrated its utility in more nuanced and selective transformations. For instance, it has been shown that this compound can act exclusively as a reducing agent for aldehydes and ketones, leading to the corresponding alcohols without the formation of a new carbon-carbon bond. researchgate.netbarc.gov.in This reductive property has been exploited in the diastereoselective reduction of various cyclic and polycyclic ketones, including steroids and flavanones. barc.gov.in
Interestingly, the reactivity of this compound can be "tuned." While it acts as a reducing agent on its own, in the presence of a catalytic amount of zinc chloride (ZnCl₂), it functions as a typical Grignard reagent, undergoing nucleophilic addition to ketones to form tertiary alcohols with high diastereoselectivity. researchgate.netbarc.gov.in This tunable reactivity has been applied in the asymmetric synthesis of medicinally important compounds such as (+)-α-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid. researchgate.netbarc.gov.in
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;cyclopentane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.BrH.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPXNLAYOWCGCW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067756 | |
| Record name | Magnesium, bromocyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33240-34-5 | |
| Record name | Magnesium, bromocyclopentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033240345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, bromocyclopentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, bromocyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromocyclopentylmagnesium | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis and Mechanistic Insights into Cyclopentylmagnesium Bromide Formation
Optimized Laboratory and Industrial Preparative Methods
The synthesis of cyclopentylmagnesium bromide has been the subject of extensive research to optimize yields and ensure reagent integrity for both laboratory and industrial applications. mahaautomation.com These methods focus on the careful control of reaction conditions and the use of activating agents to facilitate the reaction.
Reaction of Cyclopentyl Bromide with Magnesium in Anhydrous Ethers
The fundamental and most common method for preparing this compound involves the direct reaction of cyclopentyl bromide with magnesium metal in an anhydrous ether solvent. vcarechemicals.comalfa-chemistry.com The general reaction is as follows:
C₅H₉Br + Mg → C₅H₉MgBr vcarechemicals.com
This reaction is typically conducted by adding the cyclopentyl bromide to a suspension of magnesium turnings in the chosen ether. libretexts.org The process must be carried out under strictly anhydrous conditions as Grignard reagents are highly reactive towards water. byjus.comcerritos.edu
For industrial-scale production, the management of the exothermic nature of the Grignard reagent formation is a critical consideration. nittokasei.co.jp Proper heat control is necessary to prevent side reactions and ensure the safety of the process.
Influence of Solvent Systems on Formation Efficiency and Yield
Diethyl ether is a classic and widely used solvent for the preparation of this compound. utexas.edufiveable.me Its key advantages include:
Stabilization: Diethyl ether molecules coordinate with the magnesium atom in the Grignard reagent, forming a stable complex that enhances its solubility and reactivity. fiveable.mequora.com
Aprotic Nature: Being an aprotic solvent, diethyl ether does not possess acidic protons that could react with and decompose the highly basic Grignard reagent. utexas.eduquora.com
Reaction Monitoring: The relatively low boiling point of diethyl ether (34.6°C) allows for easy observation of the reaction's initiation through boiling and bubble formation. cerritos.edufiveable.me
Research has shown that the rate of reaction of cyclopentyl bromide with magnesium in diethyl ether can be transport-limited, meaning the rate is limited by the diffusion of the reactant to the magnesium surface. harvard.edupsu.edu
Tetrahydrofuran (B95107) (THF) is another popular and effective solvent for Grignard reagent formation, including this compound. byjus.comquora.com It offers certain advantages over diethyl ether, such as a higher boiling point, which can be beneficial for reactions requiring higher temperatures. numberanalytics.com Commercially available solutions of this compound are often offered in THF. mahaautomation.comcymitquimica.com
Other ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been systematically evaluated and have shown promise as greener alternatives to traditional solvents like diethyl ether and THF, sometimes leading to superior process efficiency by suppressing side reactions. rsc.org
Table 1: Comparison of Common Solvents for this compound Synthesis
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Diethyl Ether | 34.6 | Excellent stabilization, aprotic, easy to monitor reaction initiation. cerritos.eduutexas.edufiveable.me | Highly volatile and flammable. fiveable.me |
| Tetrahydrofuran (THF) | 66 | Higher boiling point than diethyl ether, good stabilization. numberanalytics.com | Can be more prone to peroxide formation than some alternatives. quora.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Greener alternative, can suppress side reactions like Wurtz coupling. rsc.org | May show increased sensitivity to oxygen. rsc.org |
The presence of even trace amounts of impurities, particularly water and oxygen, can have a severely detrimental effect on the formation and stability of this compound.
Water: Grignard reagents are strong bases and will readily react with protic solvents like water in an acid-base reaction. utexas.edumasterorganicchemistry.com This reaction protonates the Grignard reagent, destroying it and forming cyclopentane. quora.com Therefore, all glassware and solvents must be scrupulously dried before use. cerritos.edulibretexts.org
Oxygen: Grignard reagents are also sensitive to oxidation. byjus.com Exposure to air can lead to the formation of alkoxides and other oxidation byproducts, reducing the yield of the desired organomagnesium compound. To prevent this, the reaction is typically carried out under an inert atmosphere, such as nitrogen or argon. alfa-chemistry.combyjus.com
Role of Magnesium Activation and Additives (e.g., Iodine, 1,2-Dibromoethane)
Magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction with the organic halide. stackexchange.comwikipedia.org To overcome this, several activation methods are employed:
Mechanical Activation: Methods such as crushing the magnesium pieces in situ, rapid stirring, or sonication can physically break the oxide layer, exposing the fresh, reactive metal surface. stackexchange.comwikipedia.org
Chemical Activation: The use of activating agents is a common and effective strategy.
Iodine: A small crystal of iodine is often added to the reaction mixture. It is believed to react with the magnesium to form magnesium iodide, which helps to etch the oxide layer. alfa-chemistry.comstackexchange.com The disappearance of the characteristic purple color of iodine is an indicator that the reaction has been initiated. cerritos.edu
1,2-Dibromoethane: This is another widely used activating agent. stackexchange.comacs.org It reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide. The observation of gas bubbles provides a clear visual cue that the magnesium has been activated. stackexchange.comwikipedia.org An advantage of this method is that the byproducts are innocuous. stackexchange.com
The use of these activators is crucial for initiating the reaction, especially for less reactive halides, and ensuring a reliable and efficient synthesis of this compound. alfa-chemistry.comacs.org
Mechanistic Investigations of Grignard Reagent Formation with Cyclopentyl Bromide.mit.eduacs.org
The formation of Grignard reagents, while a cornerstone of organic synthesis for over a century, still presents mechanistic questions that are the subject of ongoing investigation. mdpi.com The reaction of cyclopentyl bromide with magnesium metal to form this compound serves as a representative case study for understanding the complex interplay of factors governing this transformation. mit.eduacs.orgharvard.edupsu.edu
Evidence for Radical Intermediates in the Formation Process.acs.orgunp.edu.ar
A significant body of evidence points to the involvement of radical intermediates in the formation of Grignard reagents. acs.orgunp.edu.ar Studies have shown that a large percentage of cyclopentyl bromide is converted into a precursor species before the final Grignard reagent is formed. acs.org This intermediate reacts in a manner consistent with a radical-radical coupling, suggesting that free cyclopentyl radicals are key precursors to the bulk of the this compound. acs.org The detection of radical coupling side products further supports the proposal of a single electron transfer (SET) mechanism, where a ketyl radical intermediate is initially formed. wikipedia.org Further evidence for the radical nature of Grignard formation comes from product analysis of reactions with specific radical probes, which indicates that the radical intermediates largely disproportionate on the magnesium surface. researchgate.net
Kinetic Studies and Rate-Limiting Steps in this compound Formation.mit.eduacs.orgschnyderchemsafety.com
Kinetic studies are crucial for elucidating the rate-limiting steps in the formation of this compound. mit.eduacs.orgschnyderchemsafety.com These investigations have revealed that the reaction is often not straightforward and can be influenced by a variety of physical and chemical factors.
Consistent with a mass-transport-limited process, the rate of this compound formation is directly influenced by the stirring rate and the available surface area of the magnesium. mit.eduschnyderchemsafety.combyjus.com Increasing the stirring rate enhances the transport of the alkyl halide to the magnesium surface, thereby increasing the reaction rate. mit.edunumberanalytics.commt.com Similarly, a larger magnesium surface area provides more sites for the reaction to occur, leading to a faster rate of Grignard reagent formation. byjus.comrsc.org The initially smooth magnesium surface can develop irregularities as the reaction progresses, which can further affect the reaction rate by altering the surface area. mit.edu
Theoretical Models and Computational Chemistry Approaches to Reaction Mechanism.mdpi.comresearchgate.net
Theoretical models and computational chemistry have provided deeper insights into the reaction mechanism at a molecular level. mdpi.comresearchgate.net These approaches allow for the investigation of reaction pathways and transition states that are difficult to observe experimentally. acs.orgwhiterose.ac.uk
Two primary mechanistic pathways are often considered for the initial step of Grignard reagent formation: electron transfer (ET) from the magnesium metal to the alkyl halide, and halogen atom abstraction by the metal. researchgate.net Theoretical studies suggest that for reactions on magnesium clusters, a radical pathway is dominant for smaller clusters. rsc.org As the cluster size increases, a non-radical pathway becomes more competitive. rsc.org The choice between these pathways is also influenced by the nature of the organic halide. walisongo.ac.id For instance, the weaker carbon-bromine bond compared to the carbon-chlorine bond makes the former more susceptible to cleavage. walisongo.ac.id Computational studies have also explored the possibility of carbanionic intermediates in Grignard reagent formation. acs.org
Bromine Kinetic Isotope Effects (Br-KIEs) in Mechanistic Elucidation
The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.netrsc.org In the context of Grignard reagent formation, the analysis of bromine kinetic isotope effects (Br-KIEs) provides valuable insights into the rate-determining steps and the nature of the transition states involved. researchgate.netumsl.edursc.org This is achieved by measuring the differences in reaction rates between molecules containing the lighter isotope of bromine (⁷⁹Br) and those containing the heavier isotope (⁸¹Br). rsc.org
Recent advancements in compound-specific isotope analysis (CSIA) have made it possible to determine Br-KIEs at natural abundance levels, overcoming the often difficult and laborious task of synthesizing isotopically enriched compounds. researchgate.netrsc.org This has opened the door to more detailed mechanistic investigations of reactions involving brominated organic compounds. researchgate.net
In the formation of Grignard reagents, a notable difference in Br-KIE values is observed between aromatic and aliphatic bromides. rsc.orgumsl.edursc.org For instance, the formation of phenylmagnesium bromide from bromobenzene (B47551) exhibits a more pronounced Br-KIE compared to the formation of alkylmagnesium bromides from their corresponding alkyl bromides. rsc.org This suggests distinct mechanistic pathways or rate-determining steps for these two classes of compounds. rsc.org
Theoretical calculations have been employed to model different potential reaction pathways, including both radical and non-radical mechanisms, and to predict the corresponding Br-KIEs. researchgate.netrsc.org These theoretical values are then compared with experimentally determined Br-KIEs to identify the most plausible reaction mechanism. For aryl halides, the experimental Br-KIE values align well with a non-radical pathway involving a Mg₄ cluster model. rsc.org
The smaller Br-KIE values observed for alkyl bromides may indicate that the cleavage of the carbon-bromine (C-Br) bond is the rate-determining step in the formation of the Grignard reagent. rsc.org The good agreement between experimentally measured and theoretically calculated Br-KIE values not only provides complementary data for understanding the reaction mechanism but also validates the reliability of Br-CSIA as a technique for such measurements. researchgate.netrsc.org
Research Findings on Br-KIEs in Grignard Reagent Formation
| Compound Type | Observed Br-KIE Behavior | Proposed Mechanistic Implication |
| Aromatic Bromides (e.g., Bromobenzene) | More pronounced Br-KIE. rsc.org | Fits well with both radical and non-radical pathways, with the best agreement for a non-radical Mg₄ cluster model. rsc.org |
| Aliphatic Bromides (e.g., Bromoethane) | Minor Br-KIE values. rsc.org | Suggests that the C-Br bond breaking process is the rate-determining step of Grignard reagent formation. rsc.org |
These findings underscore the utility of Br-KIEs as a sensitive probe for distinguishing between different mechanistic possibilities in the formation of Grignard reagents like this compound.
Reactivity and Reaction Pathways of Cyclopentylmagnesium Bromide
Nucleophilic Addition Reactions
One of the most fundamental and widely utilized reaction pathways for cyclopentylmagnesium bromide is nucleophilic addition. In these reactions, the nucleophilic carbon of the cyclopentyl group attacks an electrophilic center, leading to the formation of a new sigma bond.
This compound readily adds to the electrophilic carbon of carbonyl groups in aldehydes, ketones, and esters. brainly.comlibretexts.org This reaction proceeds via a nucleophilic attack on the carbonyl carbon, resulting in the formation of a tetrahedral alkoxide intermediate. udel.edu Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. pearson.com
The class of alcohol formed depends on the nature of the carbonyl compound used:
Primary Alcohols: Reaction with formaldehyde yields a primary alcohol. libretexts.org
Secondary Alcohols: Aldehydes react with this compound to form secondary alcohols. libretexts.orgyoutube.com
Tertiary Alcohols: Ketones and esters react to produce tertiary alcohols. libretexts.orgyoutube.com With esters, two equivalents of the Grignard reagent are required as the initial addition product, a ketone, is also reactive towards the Grignard reagent. udel.edu
Table 1: Formation of Alcohols from this compound and Carbonyl Compounds
| Carbonyl Compound | Product Alcohol Class | Example Reactant | Example Product |
|---|---|---|---|
| Formaldehyde | Primary | Formaldehyde | Cyclopentylmethanol |
| Aldehyde | Secondary | Acetaldehyde | 1-Cyclopentylethanol |
| Ketone | Tertiary | Acetone | 2-Cyclopentyl-2-propanol |
| Ester | Tertiary | Methyl acetate | 2-Cyclopentyl-2-propanol (after reaction with 2 equivalents) |
The addition of Grignard reagents, including this compound, to substituted cyclic and polycyclic ketones can lead to the formation of diastereomers. The stereochemical outcome of these reactions is influenced by steric hindrance and the conformational biases of the ketone. nih.gov For instance, in reactions with substituted cyclohexanones, the approach of the nucleophile can be directed by existing axial substituents, leading to preferential attack from the less hindered equatorial face. nih.gov The use of chiral auxiliaries, such as 1,3-dithiane 1-oxides, has been shown to induce high levels of diastereoselectivity in the addition of Grignard reagents to ketones. rsc.org
Controlling regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis. In the context of this compound additions, these factors are governed by the substrate's structure and the reaction conditions. For example, the addition to α,β-unsaturated carbonyl compounds can occur via 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition. The choice between these pathways can be influenced by factors such as the steric bulk of the Grignard reagent and the presence of catalysts. Similarly, the stereoselectivity of the addition to chiral carbonyl compounds can often be predicted using models like Cram's rule, Felkin-Anh, and others, which consider the steric and electronic properties of the substituents on the adjacent stereocenter. acs.org
This compound reacts with nitriles in a nucleophilic addition to the carbon-nitrogen triple bond. ucalgary.cachemistrysteps.com This reaction forms an intermediate imine anion, which upon acidic hydrolysis, is converted to a ketone. masterorganicchemistry.comlibretexts.org This two-step process provides a valuable method for the synthesis of ketones where the cyclopentyl group is attached to the former nitrile carbon. pearson.com The initial adduct, the magnesium salt of the imine, is stable and does not react further with the Grignard reagent, which allows for the isolation of the ketone after the hydrolysis step. chemistrysteps.com
Table 2: Synthesis of Ketones from this compound and Nitriles
| Nitrile Reactant | Intermediate | Final Ketone Product |
|---|---|---|
| Acetonitrile | Imine anion | Cyclopentyl methyl ketone |
| Benzonitrile | Imine anion | Cyclopentyl phenyl ketone |
| Propionitrile | Imine anion | Cyclopentyl ethyl ketone |
This compound reacts with epoxides in a ring-opening reaction. This reaction proceeds via an SN2 mechanism, where the nucleophilic cyclopentyl group attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. organicchemistrytutor.comchemistrysteps.com The attack generally occurs at the less sterically hindered carbon atom. organicchemistrytutor.comyoutube.com Subsequent protonation of the resulting alkoxide during workup yields a β-substituted alcohol. This reaction is a useful method for forming a new carbon-carbon bond and introducing a hydroxyl group two carbons away from the point of attachment of the cyclopentyl group. youtube.com
Addition to in situ Generated Indole-Derived Vinylogous Imines
The nucleophilic addition of Grignard reagents to imines and their derivatives provides a powerful method for the formation of new carbon-carbon bonds and the synthesis of amines. In the context of indole (B1671886) chemistry, the C2-functionalization of the indole ring is a significant challenge due to the inherent electron-rich nature of the heterocycle, which favors electrophilic substitution at the C3 position. To overcome this, umpolung strategies, which reverse the normal polarity of the indole C2 position, have been developed.
One such strategy involves the generation of electrophilic indole intermediates. While direct reaction of this compound with indole itself is not favored at the C2 position, the addition to an in situ generated indole-derived vinylogous imine offers a viable route for C2-functionalization. This reaction proceeds through the formation of a vinylogous iminium species from an indole-2-carboxaldehyde derivative. The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. Subsequent hydrolysis of the resulting intermediate yields the C2-alkylated indole derivative. The general mechanism involves the activation of the carbonyl group of an N-protected indole-2-carboxaldehyde with a primary amine to form an iminium ion in situ. This species, being more electrophilic, readily undergoes nucleophilic attack by the cyclopentyl moiety of the Grignard reagent.
Reductive Capabilities
Beyond its role as a nucleophile, this compound can also function as a reducing agent, particularly with sterically hindered ketones or when the electrophilic center is highly activated. This reductive capability stems from the presence of a β-hydride on the cyclopentyl ring, which can be transferred to the carbonyl carbon via a six-membered ring transition state (a Meerwein-Ponndorf-Verley-type reduction).
Grignard reagents, including this compound, are well-known for their ability to add to carbonyl compounds to form alcohols. However, in cases where the carbonyl carbon is sterically hindered or the Grignard reagent itself is bulky, β-hydride transfer can compete with or even dominate over nucleophilic addition. The reaction of this compound with certain aromatic and aliphatic aldehydes and ketones can lead to the formation of the corresponding alcohols through reduction rather than the formation of a new carbon-carbon bond. The extent of reduction versus addition is influenced by factors such as the steric bulk of both the carbonyl compound and the Grignard reagent, reaction temperature, and solvent.
The reduction of chiral α-oxygenated aliphatic ketones with Grignard reagents can proceed with varying degrees of diastereoselectivity. The stereochemical outcome is often governed by the ability of the magnesium atom to chelate with the oxygen atoms of the carbonyl and the α-alkoxy group, leading to a rigid cyclic intermediate. This chelation control model, often referred to as the Cram chelation model, favors the attack of the hydride from the less hindered face of the coordinated ketone. In the case of this compound, the β-hydride transfer would occur within this chelated framework, potentially leading to high diastereoselectivity in the formation of the corresponding syn- or anti-diol derivative. The degree of diastereoselectivity is dependent on the nature of the protecting group on the α-oxygen, the solvent, and the specific structure of the ketone.
A notable application of the reductive capability of this compound is in the one-pot synthesis of 1-trifluoromethylated propargyl alcohols. In this process, this compound is involved in two key steps. Firstly, it acts as a base to deprotonate a terminal alkyne, generating an alkynyl Grignard reagent. Secondly, it serves as a reducing agent for a trifluoroacetic acid ester, such as 2,2,2-trifluoroethyl trifluoroacetate, to generate trifluoroacetaldehyde in situ. The in situ formed alkynyl Grignard reagent then immediately adds to the highly reactive trifluoroacetaldehyde to yield the desired 1-trifluoromethylated propargyl alcohol. This one-pot reaction highlights the dual reactivity of this compound as both a base and a reducing agent. nih.gov
Metal-Dependent Reaction Tuning: Modulation of Reactivity
The reactivity of Grignard reagents can be significantly altered by the addition of metal salts, a phenomenon that allows for the tuning of reaction pathways. This is particularly evident in the case of this compound, where the addition of zinc chloride can switch the reaction outcome from reduction to nucleophilic addition.
The addition of zinc chloride (ZnCl₂) to a Grignard reaction mixture can lead to the in situ formation of an organozinc reagent through a process called transmetalation. nih.govrsc.org Organozinc reagents are generally less basic and more nucleophilic than their Grignard counterparts. In the case of this compound, the presence of ZnCl₂ facilitates the formation of cyclopentylzinc bromide or dicyclopentylzinc. These organozinc species have a lower tendency to undergo β-hydride transfer and a higher propensity for nucleophilic addition to carbonyl compounds.
This modulation of reactivity is particularly useful in reactions with ketones that are prone to reduction by Grignard reagents alone. The addition of catalytic or stoichiometric amounts of ZnCl₂ can effectively suppress the reduction pathway and promote the desired 1,2-addition of the cyclopentyl group to the carbonyl carbon. organic-chemistry.orgorganic-chemistry.org This effect is attributed to the formation of zinc(II) ate complexes (R₃ZnMgCl), which are highly effective alkylating agents. organic-chemistry.org The use of ZnCl₂ has been shown to improve the yields of addition products in reactions with aromatic nitriles as well. nih.govrsc.org
The table below summarizes the effect of ZnCl₂ on the reaction of cyclopentylmagnesium chloride (a closely related Grignard reagent) with an aromatic nitrile, demonstrating the significant increase in the yield of the addition product in the presence of the zinc catalyst. rsc.org
| Substrate | Grignard Reagent | Additive | Product | Yield (%) |
|---|---|---|---|---|
| Benzonitrile | c-C₅H₉MgCl | None | Cyclopentyl(phenyl)methanone | 19 |
| Benzonitrile | c-C₅H₉MgCl | ZnCl₂ (20 mol%) | Cyclopentyl(phenyl)methanone | 83 |
Implications for Selective Functionalization
The utility of Grignard reagents like this compound extends to the selective functionalization of complex molecules, particularly polyhalogenated aromatic and heterocyclic compounds. This is often achieved through a halogen-magnesium exchange reaction, a powerful method for preparing functionalized organometallic reagents. The selectivity of this exchange is a critical factor, as it dictates which halogen atom in a polyhalogenated substrate is replaced by the magnesium-containing group, thereby directing subsequent functionalization.
The regioselectivity of the bromine-magnesium exchange can be finely tuned, allowing for the targeted synthesis of specific isomers. For instance, in reactions with dibromo-arenes and -heteroarenes, the choice of solvent and the presence of additives can direct the exchange to a specific bromine atom. Bimetallic combinations, such as sBu₂Mg·2LiOR, have been shown to enable efficient and regioselective Br/Mg exchanges under mild conditions. uni-muenchen.deresearchgate.net The addition of a Lewis donor, like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), can further influence the regioselectivity, sometimes even switching the site of magnesiation. uni-muenchen.deresearchgate.net
This principle has significant implications for this compound. By employing similar strategies, it can be used to introduce a cyclopentyl group at a specific position on a polyhalogenated ring system. For example, a substrate with multiple bromine atoms can be selectively converted into a single regioisomer of a cyclopentyl-substituted bromo-arene. This intermediate can then react with a wide array of electrophiles, leading to highly functionalized products that would be difficult to synthesize through other methods. uni-muenchen.de
The development of "Turbo-Grignard" reagents, such as i-PrMgCl·LiCl, has further expanded the scope of selective functionalization. researchgate.net These reagents exhibit increased reactivity and functional group tolerance, allowing for halogen-magnesium exchanges on substrates with sensitive moieties like esters and nitriles. While not this compound itself, the principles established with these advanced reagents are directly applicable, suggesting that this compound can be used in similar LiCl-mediated exchanges to achieve high selectivity and yield in the preparation of functionalized aryl- and heteroarylmagnesium compounds.
The following table illustrates the principle of selective functionalization using Grignard exchange on polybrominated substrates, a strategy applicable to this compound.
| Substrate | Reagent/Conditions | Major Product after Electrophilic Quench (Allylation) | Yield (%) | Reference |
| 2,5-Dibromo-3-methylthiophene | sBu₂Mg·2LiOR, Toluene, 25°C | 2-Allyl-5-bromo-3-methylthiophene | 81 | uni-muenchen.de |
| 1,4-Dibromo-2-fluorobenzene | sBu₂Mg·2LiOR, Toluene, 25°C | 1-Allyl-4-bromo-2-fluorobenzene | 85 | uni-muenchen.de |
| 2,5-Dibromopyridine | sBu₂Mg·2LiOR + PMDTA, Toluene, 25°C | 2-Allyl-5-bromopyridine | 78 | uni-muenchen.de |
| 2,4-Dibromoquinoline | sBu₂Mg·2LiOR + PMDTA, Toluene, 25°C | 4-Allyl-2-bromoquinoline | 78 | uni-muenchen.de |
Exchange Reactions and Carbometalation
Beyond halogen-magnesium exchange, this compound engages in other transformative reactions, including carbometalation, where it adds across a carbon-carbon π-bond. wikipedia.org This process, particularly the carbomagnesiation variant, creates a new carbon-carbon bond and a new organomagnesium species, which can be trapped by electrophiles to generate highly substituted molecules. wikipedia.org
Grignard Exchange with Terminal Alkenes
The reaction of Grignard reagents with unactivated terminal alkenes is generally not a facile process. However, the addition of Grignard reagents to strained or activated alkenes, such as cyclopropenes, is a well-established method for carbomagnesiation. nih.govnih.gov This reaction proceeds via the syn-addition of the alkyl group and the magnesium halide across the double bond. The regioselectivity is often controlled by directing groups present on the substrate. nih.gov
For example, the copper-catalyzed addition of Grignard reagents to cyclopropenyl esters occurs with high facial selectivity, directed by the ester group. nih.gov The resulting cyclopropylmagnesium bromide intermediate is configurationally stable at low temperatures and can be trapped with various electrophiles to yield polysubstituted cyclopropanes. nih.gov Although specific studies detailing the reaction of this compound with terminal alkenes are limited, its participation in copper-catalyzed carbomagnesiation of strained alkenes like cyclopropenes is an anticipated reaction pathway. nih.gov
The table below presents examples of copper-catalyzed carbomagnesiation of cyclopropene derivatives, illustrating the general reaction pathway.
| Cyclopropene Substrate | Grignard Reagent | Catalyst (10 mol%) | Product after H₂O Quench | Yield (%) | Reference |
| Ethyl 2-pentylcycloprop-2-ene-1-carboxylate | MeMgBr | CuI | syn-Ethyl 2-methyl-1-pentylcyclopropane-1-carboxylate | 90 | nih.gov |
| Ethyl 2-pentylcycloprop-2-ene-1-carboxylate | PhMgBr | CuI | syn-Ethyl 1-pentyl-2-phenylcyclopropane-1-carboxylate | 85 | nih.gov |
| 3-(Methoxymethyl)cyclopropene | n-BuMgBr | CuCN·2LiCl | syn-1-(n-Butyl)-2-(methoxymethyl)cyclopropane | 82 | nih.gov |
Alkylmagnesiation of Alkynes
The addition of organomagnesium reagents to alkynes, known as alkylmagnesiation or carbomagnesiation, is a powerful tool for the synthesis of stereodefined vinyl organometallics. This reaction typically requires a catalyst, often a copper salt, to proceed efficiently. The addition of the Grignard reagent occurs with syn-selectivity, meaning the alkyl group and the magnesium halide are delivered to the same face of the alkyne π-bond.
The regioselectivity of the addition to terminal alkynes is primarily governed by steric factors, with the nucleophilic alkyl group (from the Grignard reagent) adding to the terminal, less hindered carbon of the alkyne. This results in the formation of an internal, disubstituted vinylmagnesium species. This intermediate can then be trapped with various electrophiles to produce trisubstituted alkenes with defined stereochemistry.
While extensive research has focused on carbocupration, the underlying principles apply to the alkylmagnesiation involving this compound. nih.gov The reaction of this compound with a terminal alkyne, in the presence of a suitable catalyst, would be expected to yield a vinylmagnesium bromide intermediate, which serves as a precursor to stereodefined cyclopentyl-substituted alkenes.
Catalytic Applications and Mediated Reactions
Copper-Catalyzed Transformations
Copper catalysis plays a significant role in harnessing the reactivity of cyclopentylmagnesium bromide for stereoselective bond formation.
The copper-catalyzed asymmetric conjugate addition of Grignard reagents to Michael acceptors is a powerful method for creating chiral centers. d-nb.infonih.gov In this context, this compound has been successfully employed in the synthesis of chiral 3-sec-alkyl-substituted indoles. d-nb.infonih.gov This reaction proceeds through the in situ generation of vinylogous imine intermediates from sulfonyl indoles. d-nb.infonih.gov The use of a chiral catalyst system, typically composed of a copper(I) salt like copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂) and a chiral phosphoramidite (B1245037) ligand, facilitates the enantioselective addition of the cyclopentyl group. d-nb.infonih.gov
For instance, the addition of this compound to a sulfonyl indole (B1671886) derivative in the presence of a copper-phosphoramidite catalyst can yield the corresponding 3-cyclopentylindole with high yield, although sometimes with slightly lower enantioselectivity compared to other Grignard reagents. d-nb.info The reaction conditions, such as temperature and the rate of Grignard reagent addition, can be optimized to improve the enantiomeric ratio. d-nb.info
Table 1: Asymmetric Conjugate Addition of this compound to Sulfonyl Indoles
| Entry | Grignard Reagent | Catalyst System | Product | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| 1 | This compound | CuBr·SMe₂ / Chiral Phosphoramidite Ligand | 3-Cyclopentylindole derivative | High | Moderate | d-nb.info |
This table is generated based on textual descriptions of reaction outcomes and may not represent specific, discrete experimental results.
A cooperative catalytic system involving both iron and copper has been shown to be effective for the Grignard exchange reaction between terminal alkenes and this compound. nih.govacs.orgresearchgate.net This process, catalyzed by a combination of iron(III) chloride (FeCl₃) and copper(I) bromide (CuBr) with a phosphine (B1218219) ligand like tributylphosphine (B147548) (PBu₃), results in the formation of primary alkyl Grignard reagents in high yields. nih.govacs.orgresearchgate.net
In this system, the exchange reaction and subsequent carbometalation are believed to occur on the iron center. nih.govacs.orgresearchgate.net Copper's role is to facilitate the transmetalation, or the exchange of organic groups, between the organoiron species and the organomagnesium species. nih.govacs.orgresearchgate.netscispace.com This cooperative catalysis is crucial for the efficiency of the reaction, as using either the iron or copper catalyst alone results in significantly lower yields. acs.org this compound is a particularly effective Grignard reagent for this exchange reaction. acs.org
Table 2: Iron-Copper Catalyzed Grignard Exchange with this compound
| Alkene | Catalysts | Ligand | Product (Grignard Reagent) | Yield (%) | Reference |
| Terminal Alkene (RCH=CH₂) | FeCl₃, CuBr | PBu₃ | RCH₂CH₂MgBr | High | nih.govacs.orgresearchgate.net |
This table summarizes the general findings of the iron-copper cooperative catalysis for Grignard exchange reactions.
Other Transition Metal-Mediated Reactions (e.g., Palladium Chloride in related contexts)
While direct examples of this compound with palladium chloride are not extensively detailed in the provided context, the use of palladium catalysts in cross-coupling reactions with Grignard reagents is a well-established and highly relevant area. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi couplings, are fundamental in organic synthesis for the formation of carbon-carbon bonds.
In related transformations, palladium catalysts, often in the form of palladium(II) complexes, are used to couple Grignard reagents with various organic halides or triflates. For instance, palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides has been successfully achieved, with the reaction being mediated by zinc halide additives. organic-chemistry.org This suggests that similar palladium-catalyzed couplings with this compound are highly plausible. Furthermore, palladium catalysts supported by specific phosphine ligands like DrewPhos have enabled the alkylation of monochlorosilanes with primary and secondary alkylmagnesium halides, showcasing the potential for this compound in similar transformations. acs.org The choice of palladium precursor and ligand is critical to the success of these reactions, influencing factors like reaction scope, efficiency, and functional group tolerance. organic-chemistry.orgulisboa.pt
Applications in Complex Molecule Synthesis and Pharmaceutical Intermediates
Asymmetric Synthesis of Biologically Active Compounds
A notable characteristic of cyclopentylmagnesium bromide is its tunable reactivity, which can be modulated by the presence of other metal salts. This "metal-dependent reaction tuning" allows for precise control over reaction pathways, enabling either reduction or carbon-carbon bond formation, a critical feature in asymmetric synthesis. nih.gov
In the asymmetric synthesis of the piperidine alkaloid (+)-α-conhydrine, this compound (CPMB) demonstrates its function as a stereoselective reducing agent. nih.gov When reacting with chiral α-oxygenated aliphatic ketones, CPMB facilitates the reduction of the ketone to the corresponding alcohol without forming a new carbon-carbon bond. nih.gov This reduction proceeds with good diastereoselectivity, which is a crucial step in establishing the correct stereochemistry of the final natural product. nih.gov The selective reduction capability of CPMB is pivotal in achieving the desired architecture of medicinally important compounds like (+)-α-conhydrine. nih.gov
The synthesis of (S)-2-Cyclopentyl-2-phenylglycolic acid showcases the versatility of cyclopentylmetal reagents. While this compound alone acts as a reducing agent, its reaction profile can be altered. In the presence of zinc chloride (ZnCl₂), the reagent shifts from reduction to performing a normal Grignard addition. nih.gov This protocol allows for the stereoselective addition of the cyclopentyl group to a ketone, forming a tertiary alcohol with high diastereoselectivity. This transformation is a key step in the asymmetric synthesis of (S)-2-Cyclopentyl-2-phenylglycolic acid, another compound of medicinal importance. nih.gov
Table 1: Reactivity Tuning of Cyclopentylmetal Reagents
| Reagent | Additive | Reaction Type | Outcome | Application Example |
|---|---|---|---|---|
| This compound | None | Reduction | Reduces ketones to alcohols | Synthesis of (+)-α-Conhydrine |
| This compound | ZnCl₂ | Grignard Addition | Adds cyclopentyl group to ketones | Synthesis of (S)-2-Cyclopentyl-2-phenylglycolic Acid |
While this compound is utilized in asymmetric syntheses as shown above, specific examples of its application in chiral template-directed enantioselective constructions are not extensively detailed in the surveyed literature. This approach typically involves a chiral auxiliary that directs the stereochemical outcome of a reaction. Although the syntheses of (+)-α-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid achieve asymmetry, they are primarily described as examples of metal-dependent reaction tuning rather than template-directed constructions.
Formation of Key Intermediates for Advanced Organic Synthesis
The cyclopentyl moiety is a structural component in numerous advanced organic molecules. This compound provides a direct method for introducing this group, leading to the formation of essential precursors for a variety of complex synthetic targets.
Synthesis of 3-Cyclopentylpropene
The synthesis of 3-cyclopentylpropene is achieved through the coupling reaction between this compound and an allyl halide, such as allyl bromide. In this nucleophilic substitution reaction, the cyclopentyl group from the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the bromide to form a new carbon-carbon bond.
This reaction is a direct application of Grignard reagents in forming larger, more complex molecules. pearson.com To enhance the efficiency and yield of such coupling reactions between Grignard reagents and alkyl halides, catalysts are often employed. A notable catalyst for this type of transformation is dilithium tetrachlorocuprate, which facilitates the cross-coupling process. The general scheme for this synthesis is presented below.
Reaction Scheme: Synthesis of 3-Cyclopentylpropene
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Allyl Bromide | 3-Cyclopentylpropene |
This table illustrates the key components in the synthesis of 3-Cyclopentylpropene.
Synthesis of Cyclopentylmandelic Acid (CPMA)
Cyclopentylmandelic Acid (CPMA) is a critical intermediate in the synthesis of anticholinergic drugs, most notably glycopyrronium bromide. libretexts.org One established synthetic route to CPMA involves the reaction of this compound with a phenylglyoxylic acid derivative.
In a typical laboratory procedure, a solution of this compound in an ether solvent is added dropwise to benzoylformic acid at a controlled temperature. orgsyn.org The Grignard reagent adds to the ketone carbonyl group of the benzoylformic acid. A subsequent acidic workup protonates the resulting alkoxide to yield the final α-hydroxy acid product. This method has been reported to produce racemic CPMA with a yield of 36.4%. orgsyn.org
Table 1: Synthesis of Cyclopentylmandelic Acid (CPMA)
| Reactants | Solvent | Reaction Conditions | Yield |
|---|---|---|---|
| This compound, Benzoylformic Acid | Anhydrous Ethyl Ether | 0°C for 30 min, then Room Temp. for 24 h | 36.4% |
This interactive table details the experimental parameters for the synthesis of CPMA using this compound. orgsyn.org
One-Pot Syntheses of Trifluoromethylated Propargyl Alcohols
A significant application of this compound is in the innovative one-pot synthesis of 3-substituted 1-trifluoromethylated propargyl alcohols. pearson.comorgsyn.org This method highlights the versatility of the Grignard reagent, which performs two distinct functions within a single reaction vessel. pearson.com
The process involves three successive reactions: pearson.com
Deprotonation: this compound acts as a base, deprotonating a terminal alkyne to generate an alkynyl Grignard reagent in situ.
Reduction: The same Grignard reagent then acts as a reducing agent, reacting with a trifluoroacetic acid ester (like 2,2,2-trifluoroethyl trifluoroacetate) to produce trifluoroacetaldehyde in situ. pearson.com
Nucleophilic Addition: The alkynyl Grignard reagent, formed in the first step, attacks the in situ-generated trifluoroacetaldehyde, leading to the desired 1-trifluoromethylated propargyl alcohol after an aqueous workup.
This functional-group-tolerant, one-pot methodology provides an efficient and straightforward route to valuable trifluoromethylated motifs found in pharmaceutical chemistry. pearson.comorgsyn.org
Development of Novel Synthetic Protocols
The development of new synthetic methods that are more efficient, tolerant of various functional groups, and proceed in fewer steps is a constant goal in organic chemistry. This compound has been utilized in the creation of such novel protocols.
Advanced Methodologies and Process Intensification
Continuous-Flow Chemistry Approaches for Grignard Reagent Handling and Reactions
Continuous-flow chemistry has emerged as a powerful technique for the synthesis and handling of Grignard reagents like Cyclopentylmagnesium Bromide. aiche.org This methodology involves the continuous pumping of reactants through a network of tubes or microreactors, where the reaction occurs. This contrasts with traditional batch production, where all reactants are combined in a single vessel. The application of flow chemistry to Grignard reactions has been a focus of research to mitigate the inherent risks and improve the efficiency of these crucial synthetic transformations. aiche.org The integration of Process Analytical Technology (PAT) with continuous flow systems allows for real-time monitoring and control of critical process parameters, further enhancing the safety and consistency of Grignard reagent production. aiche.org
The adoption of continuous-flow processes for the synthesis of Grignard reagents offers substantial advantages in terms of safety and scalability over conventional batch methods. aiche.org Traditional batch preparation of Grignard reagents is often hampered by safety concerns due to the pyrophoric nature of magnesium, the highly exothermic nature of the reaction, and the corrosive properties of the final product. aiche.org
Key advantages of flow chemistry include:
Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given moment, which significantly minimizes the risks associated with potential runaway reactions or exposure to hazardous materials. chemrxiv.org The superior heat and mass transfer capabilities of these systems allow for precise temperature control, preventing the buildup of excessive heat that can occur in large batch reactors. researchgate.net
Improved Scalability: Scaling up a continuous-flow process is typically more straightforward than scaling up a batch reaction. Instead of redesigning large reactors, production can be increased by extending the operation time or by running multiple reactors in parallel, a concept known as "numbering-up". researchgate.net This modular approach to scaling provides greater flexibility and reduces the time and cost associated with process development. researchgate.net
Increased Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and improved product selectivity. acs.org In some cases, conversions of organic halides to Grignard reagents have been shown to increase from approximately 85% in batch to as high as 98% in continuous flow. aiche.org
The table below illustrates the comparative advantages of continuous flow chemistry over traditional batch processing for Grignard reagent synthesis.
| Feature | Traditional Batch Processing | Continuous Flow Chemistry |
| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior heat transfer. |
| Scalability | Complex and often requires significant process redesign. | Simpler scalability by extending run time or numbering-up reactors. |
| Process Control | Limited control over mixing and temperature gradients. | Precise control over reaction parameters (temperature, pressure, residence time). |
| Yield and Purity | Can be lower due to side reactions and lack of precise control. | Often results in higher yields and improved product purity. |
| Footprint | Requires large-scale reactors, leading to a larger manufacturing footprint. | More compact equipment, reducing the overall plant size. |
While specific data for the continuous flow synthesis of this compound is not extensively detailed in publicly available literature, the general principles have been successfully applied to the production of various active pharmaceutical ingredients (APIs) involving Grignard reagents.
One notable example where this compound is a key reagent is in the synthesis of Ketamine , an anesthetic and antidepressant. Traditional syntheses involve the reaction of 2-chlorobenzonitrile with this compound. Modern approaches have focused on developing continuous-flow processes for Ketamine synthesis to enhance safety and efficiency. These processes often involve the in situ generation and immediate consumption of the Grignard reagent in a continuous stream, thereby avoiding the isolation and storage of this highly reactive intermediate.
In a broader context, studies have demonstrated the scalability of continuous Grignard reagent production, achieving daily productivities of up to 1.5 kg in pilot-scale reactors. aiche.org These processes often achieve full conversion of the starting halide with yields of the Grignard reagent ranging from 89% to 100%. acs.org Such advancements pave the way for the safer and more efficient manufacturing of pharmaceuticals that rely on Grignard chemistry.
The following table presents representative data for the continuous flow synthesis of a Grignard reagent, illustrating the typical parameters and outcomes that could be expected for a process involving this compound.
| Parameter | Value | Reference |
| Reactant | Phenyl bromide | researchgate.net |
| Solvent | Tetrahydrofuran (B95107) (THF) | researchgate.net |
| Concentration | 1 M | researchgate.net |
| Flow Rate | Up to 15 L/h | researchgate.net |
| Residence Time | In the range of minutes | researchgate.net |
| Yield | 89-100% | acs.org |
| Conversion | Full conversion in a single pass | acs.org |
In Situ Generation and Utilization of this compound
The in situ generation of this compound refers to its formation and immediate use in a subsequent reaction without isolation. This approach is a cornerstone of process intensification and is particularly well-suited for continuous-flow systems. By generating the Grignard reagent on-demand, the challenges and hazards associated with its storage and handling are completely circumvented. unimi.it
The benefits of in situ generation and utilization are manifold. It enhances process safety by minimizing the amount of the reactive Grignard reagent present at any time. Furthermore, it can lead to improved reaction selectivity and yield, as the freshly prepared reagent is immediately consumed, reducing the potential for degradation or side reactions. This methodology is particularly advantageous in multi-step syntheses, where the effluent from the Grignard formation reactor can be directly fed into a second reactor containing the electrophile. unimi.it
Kinetic studies on the reaction of cyclopentyl bromide with magnesium have shown that the reaction rate is influenced by factors such as the surface area of the magnesium and mass transfer limitations in the solvent. mit.edu Understanding these kinetics is crucial for designing efficient in situ generation systems. For instance, the observed pseudo-first-order rate constant for the reaction of cyclopentyl bromide with a rotating magnesium disk in diethyl ether at 0°C has been reported to be in the range of 1.59 to 1.67 x 10⁻⁴ s⁻¹. mit.edu This data informs the design of flow reactors to ensure sufficient residence time for the complete formation of the Grignard reagent before it is utilized in the next reaction step.
Analytical and Spectroscopic Characterization in Mechanistic Studies
Use of NMR Spectroscopy (¹H, ¹³C, ¹⁹F) in Investigating Reaction Pathways and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the in-situ monitoring of reactions involving cyclopentylmagnesium bromide. By observing the changes in the NMR spectra over time, chemists can identify and characterize fleeting intermediates, thus piecing together the mechanistic puzzle. The application of ¹H, ¹³C, and ¹⁹F NMR each offers unique advantages in this endeavor.
¹H NMR Spectroscopy: Proton NMR is particularly useful for tracking the consumption of starting materials and the emergence of products. The chemical shifts and coupling patterns of the protons on the cyclopentyl ring and the substrate molecule provide a wealth of structural information. For instance, in the addition of this compound to a carbonyl compound, the appearance of new signals corresponding to the alcohol product can be readily monitored.
¹³C NMR Spectroscopy: While less sensitive than ¹H NMR, ¹³C NMR provides crucial information about the carbon skeleton of the reactants, intermediates, and products. The chemical shift of the carbon atom bonded to magnesium in this compound is significantly different from that in the final product, making it a clear indicator of reaction progress.
¹⁹F NMR Spectroscopy: In reactions involving fluorinated substrates, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive technique. alfa-chemistry.com The large chemical shift dispersion and the absence of background signals in ¹⁹F NMR make it ideal for detecting and quantifying fluorinated intermediates and products, even at very low concentrations. For example, in the reaction of this compound with a fluorinated ketone, the ¹⁹F chemical shift of the fluorine atoms in the substrate will be distinct from that in the resulting tertiary alcohol, allowing for precise monitoring of the reaction.
Illustrative Research Findings:
A hypothetical study on the reaction of this compound with 4-fluorobenzaldehyde could yield the following NMR data for the intermediate magnesium alkoxide species.
Hypothetical NMR Data for the Intermediate of this compound and 4-Fluorobenzaldehyde
| Nucleus | Chemical Shift (δ, ppm) - Intermediate | Key Observations |
|---|---|---|
| ¹H | ~1.5-1.8 (m, 10H, cyclopentyl) | Complex multiplets for cyclopentyl protons. |
| ¹H | ~4.5 (s, 1H, benzylic) | Downfield shift of the benzylic proton upon formation of the C-O-Mg bond. |
| ¹H | ~7.0-7.5 (m, 4H, aromatic) | Aromatic protons of the fluorophenyl group. |
| ¹³C | ~25-45 (cyclopentyl carbons) | Characteristic signals for the cyclopentyl ring. |
| ¹³C | ~70 (benzylic carbon) | Significant downfield shift of the carbonyl carbon upon conversion to the alkoxide. |
| ¹³C | ~115-165 (aromatic carbons) | Aromatic carbon signals, with coupling to ¹⁹F. |
| ¹⁹F | ~ -115 | A distinct chemical shift for the fluorine atom in the intermediate, differing from both the starting material and the final product. |
Integration of Experimental Data with Computational Modeling for Mechanistic Elucidation
The synergy between experimental NMR data and computational modeling, particularly Density Functional Theory (DFT), has become a cornerstone of modern mechanistic studies. This integrated approach allows for a more profound understanding of reaction mechanisms by correlating experimentally observed species with their calculated structures and energies.
Computational models can be used to predict the geometries and NMR chemical shifts of various potential intermediates and transition states. These theoretical predictions can then be compared with the experimental NMR data to identify the most likely reaction pathway. This is particularly valuable for distinguishing between species that may be difficult to characterize solely by experimental means, such as different aggregation states of the Grignard reagent or various coordination complexes.
For instance, DFT calculations can help to elucidate the Schlenk equilibrium, which describes the disproportionation of a Grignard reagent into its dialkylmagnesium and magnesium dihalide counterparts. By calculating the predicted NMR chemical shifts for each species involved in the equilibrium, a more accurate interpretation of the experimental NMR spectra can be achieved.
Illustrative Comparison of Experimental and Computational Data:
The following table presents a hypothetical comparison between experimentally observed ¹³C NMR chemical shifts and those predicted by DFT calculations for the intermediates in the reaction of this compound.
Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for Reaction Intermediates
| Carbon Atom | Hypothetical Experimental δ (ppm) | DFT-Calculated δ (ppm) | Deviation (ppm) |
|---|---|---|---|
| C1 (Carbinol Carbon) | 75.2 | 74.8 | -0.4 |
| C2 (Cyclopentyl C attached to C1) | 48.5 | 48.1 | -0.4 |
| C3, C6 (Cyclopentyl) | 26.1 | 25.9 | -0.2 |
| C4, C5 (Cyclopentyl) | 25.8 | 25.6 | -0.2 |
This close agreement between the experimental and calculated data would lend strong support to the proposed structure of the reaction intermediate.
Future Research Directions and Emerging Applications
Exploration of New Catalytic Systems for Enhanced Selectivity
While Cyclopentylmagnesium Bromide is a potent nucleophile, controlling the stereoselectivity of its additions to prochiral substrates remains a significant challenge. Future research is geared towards the discovery and implementation of advanced catalytic systems that can direct these reactions to yield specific stereoisomers.
One promising avenue is the continued development of transition metal catalysts, particularly those based on copper and iron. Iron-catalyzed cross-coupling reactions, for instance, have shown considerable promise for reacting Grignard reagents with various organic halides. acgpubs.orgillinois.edu These catalysts are attractive due to iron's low cost, abundance, and reduced toxicity compared to other transition metals like palladium and nickel. acgpubs.orgillinois.edu Research into iron(III) chloride (FeCl₃) based systems, often with additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), has demonstrated high efficiency in coupling alkyl halides with aryl Grignard reagents. asianpubs.org The application of such catalytic systems to reactions involving this compound could lead to highly efficient and selective carbon-carbon bond formations.
Furthermore, the development of chiral ligands for these metal catalysts is a critical area of investigation for achieving high enantioselectivity. rsc.org Copper-catalyzed asymmetric additions of Grignard reagents to various N-heterocyclic acceptors have been successfully demonstrated using chiral diphosphine ligands, achieving excellent yields and enantioselectivities. nih.govcore.ac.uk Similarly, chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH) have been designed to facilitate the asymmetric addition of Grignard reagents to ketones. rsc.org Future work will likely focus on designing and synthesizing novel chiral ligands specifically tailored to optimize the stereochemical outcome of reactions with this compound. The goal is to create catalytic systems that can deliver high diastereo- and enantioselectivity, thus expanding the utility of this Grignard reagent in the synthesis of complex, stereochemically defined molecules. nih.govacs.org
Table 1: Examples of Catalytic Systems for Enhancing Selectivity in Grignard Reactions
| Catalyst System | Reaction Type | Substrate Class | Potential Advantage for this compound |
|---|---|---|---|
| Iron(III) chloride / TMEDA | Cross-coupling | Alkyl/Aryl Halides | Cost-effective and low-toxicity C-C bond formation. asianpubs.org |
| Copper(I) / Chiral Diphosphine Ligands | Asymmetric Addition | N-Heterocycles | High enantioselectivity in the synthesis of chiral nitrogen-containing compounds. nih.govcore.ac.uk |
| Copper(I) / Chiral Ferrocenyl Diphosphines | Conjugate Addition | Cyclic Enones | High stereocontrol in the formation of chiral cyclic compounds. acs.org |
Development of Greener and More Sustainable Synthetic Routes
The traditional synthesis of Grignard reagents, including this compound, relies heavily on volatile and flammable ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF), and requires strictly anhydrous conditions. beyondbenign.orgtcichemicals.com These factors pose significant environmental and safety concerns, driving research into greener and more sustainable synthetic alternatives.
A key area of focus is the replacement of conventional solvents with more environmentally friendly options. Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as promising alternatives. rsc.orgrsc.org These solvents are often derived from renewable resources, are less prone to peroxide formation, and can offer advantages in reaction efficiency and work-up procedures. rsc.orgrsc.org Studies have shown that 2-MeTHF, in particular, can be a superior solvent for Grignard reactions, sometimes suppressing the formation of unwanted by-products. rsc.orgrsc.org
Another innovative approach is the use of mechanochemistry, specifically ball-milling, to drastically reduce the amount of solvent required. cosmosmagazine.comsciencedaily.com Researchers have successfully prepared Grignard reagents by milling magnesium metal and an organohalide with only a catalytic amount of organic solvent—approximately one-tenth of what is used in traditional methods. sciencedaily.com This solvent-minimized approach not only reduces hazardous waste but also simplifies the process by being less sensitive to ambient moisture and air. sciencedaily.com
Furthermore, continuous flow chemistry is being explored as a safer and more efficient method for producing Grignard reagents. acs.orgbjpmg.comresearchgate.net Flow reactors offer superior heat and mass transfer, allowing for better control over the highly exothermic Grignard formation reaction. nih.govchemicalindustryjournal.co.uk This technology can lead to higher yields, improved safety, reduced solvent usage, and easier scalability, making it an attractive platform for the industrial production of this compound. acs.orgbjpmg.comresearchgate.net
Table 2: Comparison of Synthetic Routes for Grignard Reagents
| Synthetic Method | Solvent System | Key Advantages |
|---|---|---|
| Traditional Batch Synthesis | Diethyl Ether, THF | Well-established, versatile. beyondbenign.org |
| Green Solvent Synthesis | 2-MeTHF, CPME | Renewable, safer, potentially higher efficiency, easier work-up. rsc.orgrsc.org |
| Mechanochemical Synthesis (Ball-Milling) | Minimal (catalytic) solvent | Drastic reduction in solvent use and waste, less stringent anhydrous requirements. cosmosmagazine.comsciencedaily.com |
Expanding Applications in Material Science and Other Fields
While the primary application of this compound has been in the synthesis of small organic molecules, its potential in material science and other advanced fields is an emerging area of research. Grignard reagents are fundamental tools for creating carbon-carbon bonds, a process that is central to the synthesis of polymers and other functional materials. cymitquimica.combethunecollege.ac.in
The ability of organomagnesium compounds to act as initiators in polymerization reactions is a key area of interest. researchgate.net this compound could potentially be used to initiate the polymerization of various monomers, introducing the cyclopentyl group as a specific end-group, which could influence the physical properties of the resulting polymer. Research in this area would involve exploring the polymerization of different classes of monomers and characterizing the properties of the resulting materials.
Furthermore, the reactivity of this compound can be harnessed to synthesize novel organometallic complexes and functional materials. For example, a related compound, cyclopentadienyl (B1206354) magnesium bromide, was historically significant as the starting material for the synthesis of ferrocene (B1249389), a foundational sandwich compound in organometallic chemistry. wikipedia.org This suggests that this compound could serve as a precursor for new cyclopentyl-containing metal complexes. These complexes could have interesting catalytic, electronic, or magnetic properties, making them candidates for applications in catalysis, organic electronics, or as molecular magnets. For instance, the synthesis of corannulene (B50411) derivatives, which are fragments of fullerenes and have applications in organic electronics, has been achieved using Grignard reagents. acgpubs.org The incorporation of the cyclopentyl moiety could be used to tune the properties of such advanced materials.
Future research will likely focus on leveraging the unique structural and reactive properties of the cyclopentyl group when incorporated into larger molecular architectures and materials, opening up new avenues beyond traditional organic synthesis.
Q & A
Q. What are the critical safety protocols for handling Cyclopentylmagnesium Bromide in laboratory settings?
this compound is highly reactive and flammable. Key precautions include:
- Avoid moisture/air exposure : Use inert atmospheres (argon/nitrogen) and dry solvents. Reacts violently with water, releasing flammable gases (e.g., methane) .
- Personal protective equipment (PPE) : Wear flame-resistant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles. Use fume hoods to prevent inhalation of vapors .
- Storage : Store in sealed, air-tight containers under inert gas at temperatures below 25°C. Avoid contact with oxidizers or acids .
- Emergency measures : For spills, use inert adsorbents (e.g., sand) and avoid aqueous cleanup. In case of skin contact, rinse immediately with water and seek medical attention due to risk of severe burns .
| Hazard Category | GHS Classification | Mitigation Strategy |
|---|---|---|
| Flammability | Category 2 | Store away from ignition sources |
| Water Reactivity | Category 1 | Use moisture-free glassware |
| Toxicity | Acute Oral (Cat. 4) | Avoid ingestion; use PPE |
Q. What are the standard synthetic routes for this compound, and how is purity validated?
this compound is typically prepared via Grignard reaction:
- Synthesis : React cyclopentyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions. The reaction is exothermic and requires controlled addition to prevent overheating .
- Purity validation :
- Titration : Use Karl Fischer titration to confirm absence of moisture.
- Spectroscopy : Employ H NMR to verify the absence of unreacted cyclopentyl bromide (expected singlet for Mg-bound cyclopentyl group at δ 1.5–2.0 ppm) .
- Yield optimization : Maintain magnesium activation by using freshly polished metal and avoiding halide impurities .
Q. How does solvent choice influence the reactivity of this compound?
Solvent polarity and coordination ability significantly affect reaction kinetics:
- THF vs. diethyl ether : THF’s higher polarity stabilizes the Grignard reagent, enhancing nucleophilicity. Reactions in THF often proceed faster but may require lower temperatures to control exothermicity .
- Compatibility : Avoid protic solvents (e.g., alcohols) and chlorinated solvents (risk of side reactions). Use anhydrous conditions to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound-mediated cross-coupling reactions?
Key optimization parameters include:
- Temperature : Lower temperatures (−20°C to 0°C) reduce side reactions (e.g., β-hydride elimination). For stereoselective couplings, use slow reagent addition .
- Catalyst selection : Nickel or palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency with aryl halides. Monitor catalyst loading to avoid excess metal residues .
- Substrate compatibility : Electron-deficient substrates react faster. For sterically hindered partners, increase reaction time or temperature .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −20°C to 25°C | Higher yields at lower temps |
| Catalyst Loading | 1–5 mol% | Balances cost and efficiency |
| Reaction Time | 2–24 hours | Longer times for bulky substrates |
Q. What analytical techniques are most effective for characterizing this compound and detecting impurities?
- Quantitative NMR (H, C) : Identify residual solvents (e.g., THF) or unreacted cyclopentyl bromide. Integration of Mg-bound cyclopentyl protons confirms purity .
- GC-MS : Detect volatile byproducts (e.g., cyclopentane from hydrolysis). Use headspace sampling to avoid decomposition .
- Elemental analysis : Validate Mg and Br content (theoretical Mg: 14.0%, Br: 46.2%) .
Q. How do atmospheric conditions affect the stability of this compound, and what mitigation strategies are recommended?
- Humidity : Hydrolysis generates cyclopentane and Mg(OH)Br, reducing reagent activity. Use molecular sieves or continuous inert gas purging .
- Oxygen exposure : Promotes oxidation, forming Mg oxides. Store solutions under argon with septum-sealed vials .
- Long-term stability : Solutions in THF degrade by ~5% per month at 4°C. Prepare fresh solutions for critical reactions .
| Degradation Pathway | Trigger | Mitigation |
|---|---|---|
| Hydrolysis | HO | Use anhydrous solvents |
| Oxidation | O | Maintain inert atmosphere |
| Thermal decomposition | >40°C | Control exothermic steps |
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
